1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Derivatives incorporating cyclopropane moieties, similar to 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly bromophenol derivatives, demonstrated significant inhibition in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and to a lesser extent against isoenzymes IX and XII (Boztaş et al., 2015).
Chemical Synthesis and Properties
- Substituent Effects on Ionization: Research on cis-2-substituted 1-cyclopropanecarboxylic acids, which include structural similarities to this compound, has provided insights into their ionization properties. The pKa values for these compounds vary based on the substituent, affecting their acidity and potentially their reactivity in various chemical environments (Kusuyama, 1979).
- Synthesis of Analogous Compounds: Syntheses of diastereomerically pure 1-aminocyclopropylphosphonic acids, which share a structural framework with this compound, have been conducted. These compounds are known for their selective inhibition of enzymes, highlighting the cyclopropane group's role in biological activity (Groth et al., 1993).
Biological Activity
- Potential Antidepressant Activity: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally related to this compound, have been synthesized and evaluated for their potential antidepressant activity. Some of these compounds exhibited more activity than known antidepressants in animal tests (Bonnaud et al., 1987).
Environmental Behavior
- Behavior in Aquatic Environments: The behavior of cyphenothrin, a compound containing a cyclopropanecarboxylate structure similar to this compound, was studied in aquatic environments. It was found to degrade rapidly and undergo microbial degradation, indicating a potential environmental fate for similar compounds (Suzuki et al., 2017).
Properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBJIDLKTVTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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